molecular formula C21H16F2N2O2S B2709092 3,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955641-73-3

3,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2709092
CAS No.: 955641-73-3
M. Wt: 398.43
InChI Key: GOLDVLLZWIUXMN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group at the 2-position and a 3,4-difluorobenzamide moiety at the 7-position. The fluorine atoms likely enhance metabolic stability and binding affinity, while the thiophene and tetrahydroisoquinoline groups may contribute to π-π stacking interactions or receptor selectivity.

Properties

IUPAC Name

3,4-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O2S/c22-17-6-4-14(11-18(17)23)20(26)24-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLDVLLZWIUXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a difluorobenzene moiety, a tetrahydroisoquinoline structure, and a thiophene carbonyl group. These characteristics suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N2O2S. The compound's structure can be represented as follows:

Structure C21H16F2N2O2S\text{Structure }\text{C}_{21}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_2\text{S}

This structure provides insight into its potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows for high-affinity binding to these targets, potentially leading to modulation of their activity. For example, the compound may inhibit specific enzymes or activate certain receptors depending on the biological context it is applied to.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

Compound NameStructure HighlightsBiological Activity
4-fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideTetrahydroisoquinoline coreAntimicrobial activity
3-amino-N-(1-benzothiazol-2-carbonyl)benzene sulfonamideBenzothiazole and sulfonamideAnticancer properties
5-fluoro-N-(1-methylpyrrolidin-3-carbonyl)benzene sulfonamidePyrrolidine derivativeAntimicrobial effects

These examples highlight the potential for this compound to exhibit similar biological activities due to its structural similarities.

Anticancer Properties

Research has indicated that compounds containing tetrahydroisoquinoline structures often possess anticancer properties. The specific interactions and mechanisms through which these compounds exert their effects are still under investigation but may involve apoptosis induction or cell cycle arrest in cancer cells .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. It was found that certain derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer activity.
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions with key enzymes involved in tumor growth regulation .

Scientific Research Applications

Structural Characteristics

The molecular formula of 3,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is C21H16F2N2O2SC_{21}H_{16}F_2N_2O_2S with a molecular weight of 398.4 g/mol. The compound features:

  • A difluorophenyl group.
  • A thiophene ring linked to a tetrahydroisoquinoline structure.
  • A carboxamide functional group that enhances its solubility and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of thiophene-containing compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiophene moiety is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. They exhibit significant antimitotic activity against human cancer cell lines with reported GI50 values indicating effective cytotoxicity . The mechanism often involves disruption of microtubule dynamics or interference with cellular signaling pathways critical for cancer cell survival.

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity Compounds derived from thiophene exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for developing new antibacterial agents .
Anticancer Efficacy Structural variations in similar compounds led to enhanced activity against cancer cells; modifications at specific positions on the thiophene ring improved efficacy significantly .
Mechanism Exploration Studies utilizing DFT (Density Functional Theory) suggest that electronic properties of these compounds correlate with their biological activities, impacting their interactions with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

  • Fluorine Substitution: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide from , demonstrates that fluorinated aromatic rings enhance lipid solubility and target binding . The 3,4-difluoro motif in the target compound may similarly improve agrochemical or pharmacological performance.
  • Thiophene vs. Triazole : The thiophene-2-carbonyl group in the target compound contrasts with sulfur-containing 1,2,4-triazoles (e.g., compounds [10–15] in ). Thiophene’s electron-rich aromatic system may offer distinct electronic interactions compared to triazoles’ hydrogen-bonding capabilities .

Molecular and Physicochemical Properties

The molecular weight and substituent effects can be inferred from analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Use
Target Compound* C₂₅H₁₉F₂N₂O₂S 3,4-difluorobenzamide, thiophene-2-carbonyl ~468.5 Research compound
4-(tert-Butyl)-N-(1-isobutyryl-...benzamide C₂₄H₃₀N₂O₂ tert-butyl, isobutyryl 378.51 Chemical intermediate
Diflufenican C₁₉H₁₁F₅N₂O₂ 2,4-difluorophenyl, trifluoromethylphenoxy 394.29 Herbicide
Sulfentrazone C₁₁H₁₀ClF₂N₅O₃S difluoromethyl, triazolone 383.75 Herbicide

Spectral and Analytical Comparisons

  • IR Spectroscopy : The absence of C=O bands in 1,2,4-triazoles (, compounds [7–9]) contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong νC=O band near 1660–1680 cm⁻¹ .
  • NMR: Tetrahydroisoquinoline protons in the target compound would resonate similarly to those in ’s 1,2,3,4-tetrahydroquinolin-7-yl derivatives (δ 1.5–3.0 ppm for aliphatic protons) .

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